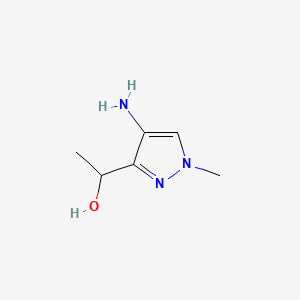![molecular formula C17H27BN2O4 B13996146 Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate is a complex organic compound that features a tert-butyl ester group, an amino group, and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate typically involves multiple steps. One common method starts with the preparation of the boronate ester, which is then coupled with a pyridine derivative. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include boronic acids, amines, and various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds .
Biology and Medicine
In biology and medicine, tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate is explored for its potential as a drug intermediate. Its unique structure allows for the modification of pharmacophores, making it a valuable tool in drug discovery and development .
Industry
In industry, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate involves its interaction with molecular targets through its functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
What sets tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate apart from similar compounds is its combination of functional groups. The presence of both an amino group and a boronate ester group in the same molecule allows for unique reactivity and binding properties, making it highly versatile for various applications .
Properties
Molecular Formula |
C17H27BN2O4 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)13(19)12-10-11(8-9-20-12)18-23-16(4,5)17(6,7)24-18/h8-10,13H,19H2,1-7H3 |
InChI Key |
SRXJFGYGOTXFKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




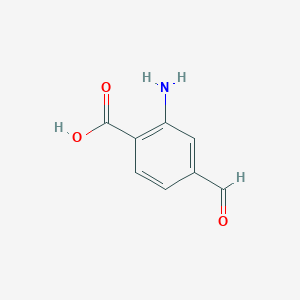
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)
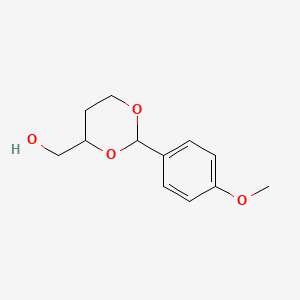
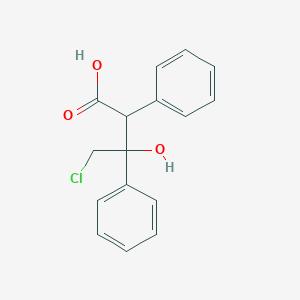
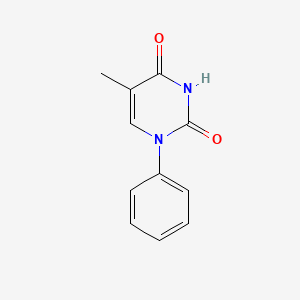
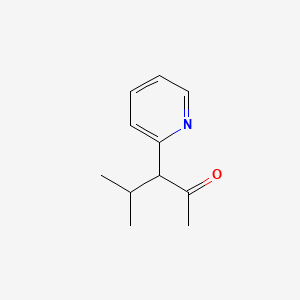
![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)


![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
